N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide
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Description
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide, also known as ETTB, is a compound that has gained attention in scientific research due to its potential therapeutic applications. ETTB has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for drug development.
Scientific Research Applications
Anticancer Applications
One study designed and synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated for anticancer activity against four cancer cell lines. Some derivatives exhibited moderate to excellent anticancer activity, with five derivatives showing higher activities than the reference drug, etoposide (Ravinaik et al., 2021).
Antiallergy Agents
Another study synthesized a series of N-(4-substituted-thiazolyl)oxamic acid derivatives and tested them for antiallergy activity, showing significant potency compared to disodium cromoglycate (Hargrave et al., 1983).
Antimicrobial Agents
Research into 2-phenylamino-thiazole derivatives as antimicrobial agents revealed that some synthesized molecules were more potent than reference drugs against various pathogenic strains, with notable antibacterial activity against Gram-positive strains (Bikobo et al., 2017).
Applications in Material Science
N-Ethoxycarbonylpyrene- and perylene thioamides were used as building blocks in the synthesis of a variety of fluorescent dyes for potential applications in material science, displaying fluorescence in a wide range and high emission efficiency (Witalewska et al., 2019).
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-3-24-16-9-5-14(6-10-16)18-13-26-20(21-18)22-19(23)15-7-11-17(12-8-15)25-4-2/h5-13H,3-4H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUGYOUGGBTEPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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